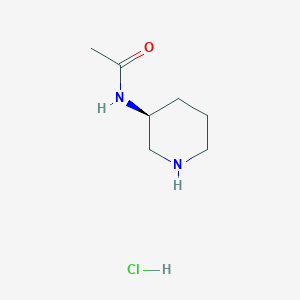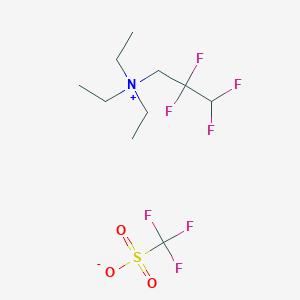
2,2,3,3-Tetrafluoropropyl triethylammonium triflate
Overview
Description
2,2,3,3-Tetrafluoropropyl triethylammonium triflate is a fluorinated organic compound with the molecular formula C10H18F7NO3S. It is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,2,3,3-tetrafluoropropylamine with triethylamine in the presence of triflic acid. The reaction typically involves refluxing the mixture in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of 2,2,3,3-tetrafluoropropyl triethylammonium triflate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are typical, where the triflate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, inert atmosphere.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Reduced fluorinated amines.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl triethylammonium triflate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique properties.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropyl triethylammonium triflate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The triflate group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorinated propyl group can influence the reactivity and stability of the compound, making it suitable for various chemical transformations.
Comparison with Similar Compounds
Triethylammonium triflate: Similar structure but without the fluorinated propyl group.
2,2,3,3-Tetrafluoropropylamine: The amine precursor before forming the triethylammonium salt.
Trifluoromethanesulfonic acid (TfOH): The acid used to form the triflate group.
Uniqueness: 2,2,3,3-Tetrafluoropropyl triethylammonium triflate is unique due to its combination of fluorinated propyl group and triethylammonium cation, which provides distinct chemical properties compared to similar compounds. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable reagent in various applications.
Properties
IUPAC Name |
triethyl(2,2,3,3-tetrafluoropropyl)azanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F4N.CHF3O3S/c1-4-14(5-2,6-3)7-9(12,13)8(10)11;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLGOBSMJLBDLB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


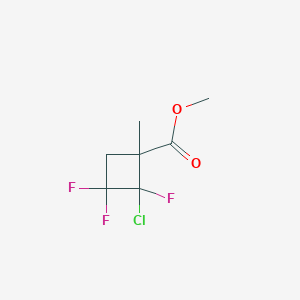
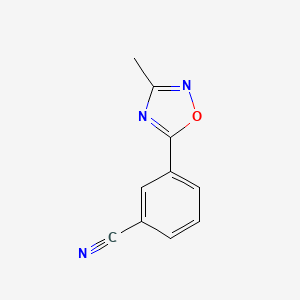
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

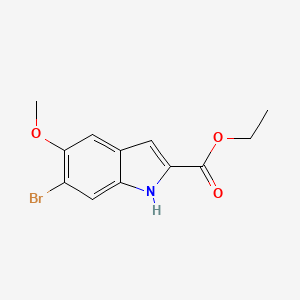
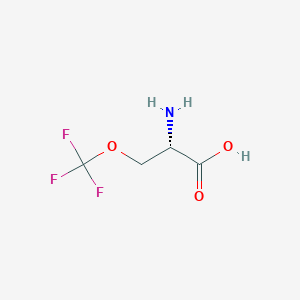

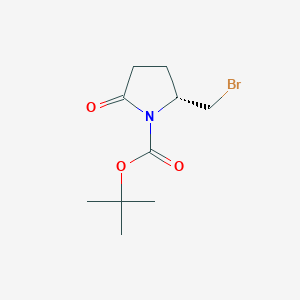
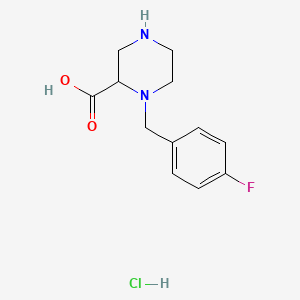
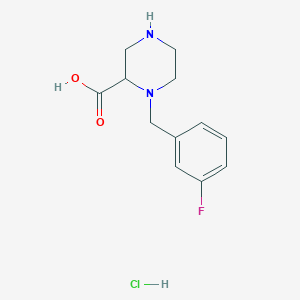

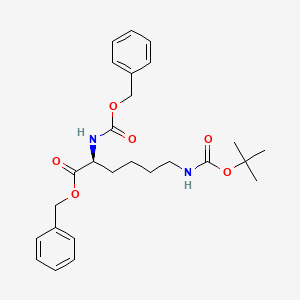
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)naphtho[1,2-c]isoxazol-5-yl]ethanone](/img/structure/B3039728.png)
